Quazodine

描述

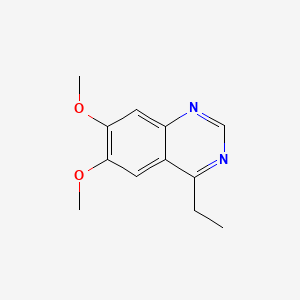

Structure

3D Structure

属性

CAS 编号 |

4015-32-1 |

|---|---|

分子式 |

C12H14N2O2 |

分子量 |

218.25 g/mol |

IUPAC 名称 |

4-ethyl-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C12H14N2O2/c1-4-9-8-5-11(15-2)12(16-3)6-10(8)14-7-13-9/h5-7H,4H2,1-3H3 |

InChI 键 |

STAYVYIMUXVGBN-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NC=NC2=CC(=C(C=C21)OC)OC |

外观 |

Solid powder |

其他CAS编号 |

4015-32-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MJ-1988 quazodine |

产品来源 |

United States |

Foundational & Exploratory

Preliminary Investigation into Quazodine's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazodine, a quinazoline derivative, has been identified as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the preliminary investigations into its biological activity. The primary mechanism of action for this compound is the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in significant cardiovascular and smooth muscle relaxant effects, including vasodilation and bronchodilation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Biological Activity: Phosphodiesterase Inhibition

This compound's primary pharmacological effect stems from its ability to inhibit phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of cAMP, which in turn activates downstream signaling pathways responsible for a range of physiological responses.

Quantitative Data Summary

| Compound | Target Enzyme | Relative Potency | Observed Effects |

| This compound | Phosphodiesterase | Up to 18 times more potent than theophylline[1][2] | Smooth muscle relaxation, cardiovascular effects[1][2] |

| Theophylline | Phosphodiesterase | Reference compound | Bronchodilation, smooth muscle relaxation |

Note: The lack of specific IC50 values for various PDE isozymes limits a detailed quantitative comparison with other selective PDE inhibitors. Further research is required to fully characterize this compound's inhibitory profile.

Key Biological Effects

The inhibition of phosphodiesterase and subsequent increase in intracellular cAMP by this compound manifest in two primary biological effects: cardiovascular modulation and smooth muscle relaxation.

Cardiovascular Effects

In preclinical studies, this compound has demonstrated significant effects on the cardiovascular system.

-

Increased Myocardial Contractility and Blood Flow: Studies in anesthetized cats have shown that this compound increases myocardial contractility and local myocardial blood flow.[3]

-

Vasodilation: The compound induces peripheral vasodilation, contributing to its effects on blood pressure.

Smooth Muscle Relaxation

This compound exhibits a broad smooth muscle relaxant activity, suggesting its potential as both a vasodilator and a bronchodilator.

-

General Smooth Muscle Relaxation: In vitro studies on isolated tissues, such as the rabbit duodenum, have demonstrated that this compound effectively relaxes smooth muscle.[1][2] This effect is consistent with the known actions of phosphodiesterase inhibitors.

Signaling Pathway

The biological effects of this compound are mediated through the cyclic AMP (cAMP) signaling pathway.

Experimental Protocols

The following are generalized protocols based on standard methodologies used to investigate the biological activities of phosphodiesterase inhibitors like this compound.

In Vitro Phosphodiesterase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound on phosphodiesterase enzymes.

Objective: To quantify the in vitro potency of this compound in inhibiting phosphodiesterase activity.

Materials:

-

Purified phosphodiesterase enzyme (specific isozymes can be used for selectivity profiling)

-

Cyclic AMP (cAMP) or cyclic GMP (cGMP) as substrate

-

Assay buffer (e.g., Tris-HCl buffer)

-

This compound (test compound)

-

Reference PDE inhibitor (e.g., theophylline, IBMX)

-

Detection reagents (e.g., malachite green for phosphate detection, or commercially available kits)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound and the reference inhibitor in the assay buffer.

-

In a 96-well plate, add the phosphodiesterase enzyme to each well.

-

Add the different concentrations of this compound or the reference inhibitor to the respective wells. Include a control group with no inhibitor.

-

Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction using a suitable stop solution.

-

Add the detection reagent to quantify the amount of remaining substrate or the product formed (AMP or GMP).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Isolated Smooth Muscle Relaxation Assay (Rabbit Duodenum)

This ex vivo assay assesses the relaxant effect of a compound on smooth muscle tissue.

Objective: To evaluate the smooth muscle relaxant properties of this compound.

Materials:

-

Rabbit duodenum tissue

-

Organ bath system with a transducer to measure isometric tension

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Carbaminocholine (Carbachol) or other contractile agents

-

This compound (test compound)

-

Gas mixture (95% O2, 5% CO2)

Procedure:

-

Isolate a segment of the rabbit duodenum and mount it in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with the gas mixture.

-

Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.

-

Induce a sustained contraction of the tissue by adding a contractile agent like Carbachol to the organ bath.

-

Once the contraction has stabilized, add increasing concentrations of this compound to the bath in a cumulative manner.

-

Record the changes in muscle tension after each addition of this compound.

-

Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal contraction induced by the contractile agent.

-

Plot a concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

In Vivo Cardiovascular Effects in Anesthetized Cats

This in vivo model is used to assess the hemodynamic effects of a compound.

Objective: To investigate the in vivo cardiovascular effects of this compound.

Materials:

-

Adult cats

-

Anesthetic agent (e.g., pentobarbital sodium)

-

Surgical instruments for catheterization

-

Pressure transducers to measure blood pressure and ventricular pressure

-

Flow probe to measure cardiac output and myocardial blood flow

-

Electrocardiogram (ECG) recorder

-

Infusion pump

-

This compound solution for intravenous administration

Procedure:

-

Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.

-

Surgically insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Place a catheter in the left ventricle to measure left ventricular pressure and calculate its first derivative (dP/dt) as an index of myocardial contractility.

-

Position a flow probe around the ascending aorta to measure cardiac output. A probe can also be placed on a coronary artery to measure myocardial blood flow.

-

Record baseline hemodynamic parameters, including heart rate, arterial blood pressure, left ventricular pressure, dP/dt, cardiac output, and myocardial blood flow.

-

Administer this compound intravenously, either as a bolus injection or a continuous infusion, at different dose levels.

-

Continuously monitor and record all hemodynamic parameters during and after the administration of this compound.

-

Analyze the data to determine the dose-dependent effects of this compound on cardiovascular function.

Experimental Workflow

The preliminary investigation of a compound like this compound typically follows a structured workflow.

Conclusion

The preliminary biological investigation of this compound indicates that it is a potent phosphodiesterase inhibitor with significant cardiovascular and smooth muscle relaxant properties. Its mechanism of action is centered on the elevation of intracellular cAMP levels. While early studies demonstrate its potential, a more detailed characterization, including the determination of its IC50 values against a panel of PDE isozymes and a thorough toxicological evaluation, is necessary to fully assess its therapeutic potential and safety profile for any future drug development endeavors.

References

Quazodine's Effects on Smooth Muscle Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazodine (MJ-1988), a 6,7-dimethoxy-4-ethyl-quinazoline derivative, exhibits significant relaxant effects on a wide range of smooth muscle tissues. This technical guide provides an in-depth analysis of the pharmacological actions of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The primary mechanism underlying this compound's smooth muscle relaxant properties is the inhibition of phosphodiesterase (PDE), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling events that promote relaxation. This document summarizes the key quantitative data from seminal studies, details the experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its modulation is a key target for therapeutic intervention in a variety of disorders, including hypertension, asthma, and gastrointestinal motility disorders. This compound has been identified as a potent smooth muscle relaxant.[1][2][3] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of this compound's effects on vascular and extravascular smooth muscle.

Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism by which this compound induces smooth muscle relaxation is through the inhibition of cyclic nucleotide phosphodiesterase (PDE).[1][2] PDEs are enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling roles. By inhibiting PDE, this compound leads to an intracellular accumulation of cAMP.[1][2]

The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation. This activity is qualitatively similar to that of theophylline, another known PDE inhibitor, though this compound has been demonstrated to be significantly more potent.[1][2]

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Caption: this compound's mechanism of action in smooth muscle cells.

Quantitative Data on Smooth Muscle Relaxation

The relaxant effects of this compound have been quantified in various isolated smooth muscle preparations. The following tables summarize the key findings from the seminal study by Parratt and Winslow (1971).

Table 1: Comparative Potency of this compound and Theophylline on Rabbit Duodenum

| Compound | Concentration for 50% Inhibition of Spontaneous Activity (μg/ml) | Relative Potency (Theophylline = 1) |

| This compound | 0.8 ± 0.1 | 18.1 |

| Theophylline | 14.5 ± 2.3 | 1.0 |

Data are presented as mean ± S.E.M.

Table 2: Antagonism of Various Contractile Agents by this compound in Different Smooth Muscle Tissues

| Tissue | Contractile Agent | This compound Concentration (μg/ml) producing ~50% inhibition |

| Rabbit Aorta | Noradrenaline (0.1 μg/ml) | 10 |

| Rat Uterus | Acetylcholine (0.05 μg/ml) | 5 |

| Guinea-pig Ileum | Histamine (0.02 μg/ml) | 2 |

| Guinea-pig Tracheal Chain | Acetylcholine (1 μg/ml) | 5 |

Experimental Protocols

The following protocols are based on the methodologies described in the key literature for studying the effects of this compound on isolated smooth muscle tissues.

Isolated Tissue Bath Preparation

This protocol describes the general procedure for setting up an isolated tissue bath to measure isometric contractions of smooth muscle strips.

Materials:

-

Isolated smooth muscle tissue (e.g., rabbit duodenum, aorta)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)

-

Isometric force transducer

-

Data acquisition system

-

This compound and other pharmacological agents

Procedure:

-

Tissue Dissection: The desired smooth muscle tissue is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.

-

Tissue Mounting: A strip of the tissue (e.g., 2 cm length of rabbit duodenum) is suspended vertically in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). During this period, the bathing solution is changed every 15-20 minutes.

-

Viability Test: The viability of the tissue is assessed by inducing a contraction with a known agent (e.g., a submaximal concentration of acetylcholine or noradrenaline).

-

Drug Administration: Once a stable baseline is achieved, this compound or other test compounds are added to the organ bath in a cumulative or non-cumulative manner to obtain concentration-response curves.

-

Data Recording: Changes in isometric tension are recorded continuously using the data acquisition system.

Experimental Workflow for Assessing Smooth Muscle Relaxation

Caption: Workflow for isolated tissue bath experiments.

Discussion

The experimental protocols outlined provide a robust framework for further investigation into the pharmacological profile of this compound and other potential smooth muscle relaxants. Future research could focus on identifying the specific PDE isozymes inhibited by this compound, which would provide a more nuanced understanding of its tissue selectivity and potential side-effect profile.

Conclusion

This compound is a powerful smooth muscle relaxant with a clear mechanism of action centered on the inhibition of phosphodiesterase. This guide has provided a detailed overview of its effects, including quantitative data and experimental methodologies, to aid researchers and drug development professionals in their understanding and further exploration of this compound. The provided diagrams offer a clear visualization of the signaling pathways and experimental procedures, serving as a valuable resource for laboratory work and theoretical understanding.

References

- 1. Actions of this compound (MJ1988) on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound (MJ 1988) on contractions of the isolated hemidiaphragm of the rat and the biventer cervicis muscle of the chick - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of this compound (MJ1988) on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Quazodine: A Technical Whitepaper on its Potential as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazodine (6,7-dimethoxy-4-ethylquinazoline), also known as MJ-1988, has been identified as a phosphodiesterase (PDE) inhibitor. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a potential therapeutic agent targeting the phosphodiesterase enzyme family. While early research highlights its cardiovascular effects consistent with PDE inhibition, specific quantitative data on its inhibitory profile against various PDE isoforms remains limited in publicly accessible literature. This guide summarizes the available information, outlines general experimental protocols for assessing PDE inhibition, and presents conceptual signaling pathways and workflows relevant to the study of this compound.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these second messengers is vital for a myriad of physiological processes, including cardiovascular function, inflammation, and neuronal signaling. Inhibition of specific PDE isoforms has led to the development of successful therapeutics for a range of conditions. This compound has been investigated for its pharmacological effects, which are suggestive of a mechanism involving the modulation of cyclic nucleotide levels through PDE inhibition.

Mechanism of Action: Phosphodiesterase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of phosphodiesterase enzymes. By inhibiting PDE activity, this compound is expected to prevent the degradation of cAMP and/or cGMP, leading to an accumulation of these second messengers within the cell. This elevation in cyclic nucleotide levels can then activate downstream signaling cascades, resulting in various physiological responses.

The cardiovascular effects of this compound, such as increased myocardial contractility and peripheral vasodilation, are consistent with the known consequences of increased intracellular cAMP in cardiac and smooth muscle cells.[1]

Signaling Pathway of a Generic PDE Inhibitor

The following diagram illustrates the general signaling pathway affected by a phosphodiesterase inhibitor like this compound.

Quantitative Data on PDE Inhibition

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for the inhibition of various phosphodiesterase isoforms by this compound. Such data is essential for determining the potency and selectivity profile of the compound. The table below is provided as a template for organizing such data once it becomes available through future research.

| PDE Isoform | Substrate | This compound IC50/Ki | Reference Compound IC50/Ki | Assay Conditions | Reference |

| PDE1 | cAMP/cGMP | Data not available | |||

| PDE2 | cAMP/cGMP | Data not available | |||

| PDE3 | cAMP | Data not available | |||

| PDE4 | cAMP | Data not available | |||

| PDE5 | cGMP | Data not available | |||

| ... | ... | Data not available |

Experimental Protocols

The following sections describe general methodologies for determining the phosphodiesterase inhibitory activity of a compound like this compound. These protocols are based on established techniques in the field.

In Vitro Phosphodiesterase Activity Assay (General Protocol)

This protocol outlines a common method for measuring the inhibitory effect of a compound on the activity of a specific PDE isoform. The choice of a radiometric, colorimetric, or luminescence-based assay will depend on the available resources and desired throughput.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against one or more PDE isoforms.

Materials:

-

Purified recombinant human PDE isoforms

-

[³H]-cAMP or [³H]-cGMP (for radioassay)

-

Unlabeled cAMP or cGMP

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

-

Alternatively, a commercial non-radiometric PDE assay kit (e.g., fluorescence polarization, luminescence)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

This compound stock solution (in DMSO)

-

Microplates (96- or 384-well)

Workflow for a Radiometric PDE Assay:

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer containing a low concentration of DMSO.

-

Dilute the PDE enzyme to the desired concentration in assay buffer.

-

Prepare the substrate solution containing a mixture of unlabeled and [³H]-labeled cAMP or cGMP.

-

-

Enzyme Reaction:

-

In a microplate, add the PDE enzyme solution to wells containing the different concentrations of this compound or vehicle control.

-

Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 30°C or 37°C for a specific time, ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Product Conversion:

-

Terminate the reaction, typically by boiling the plate for a few minutes.

-

Cool the plate on ice.

-

Add snake venom nucleotidase to each well to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

-

Incubate as required by the nucleotidase manufacturer's instructions.

-

-

Separation and Detection:

-

Apply the reaction mixture to an anion-exchange resin column or slurry.

-

The unreacted, negatively charged [³H]-cAMP/cGMP and [³H]-5'-AMP/GMP will bind to the resin, while the uncharged [³H]-adenosine/guanosine will pass through.

-

Elute the [³H]-adenosine/guanosine and collect the eluate in scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

This compound has been identified as a phosphodiesterase inhibitor with demonstrated cardiovascular effects in preclinical models. However, a detailed characterization of its inhibitory potency and selectivity against the various PDE isoforms is currently lacking in the public domain. To fully assess the therapeutic potential of this compound, further research is required to:

-

Determine the IC50 or Ki values of this compound against a comprehensive panel of PDE isoforms.

-

Elucidate the specific signaling pathways modulated by this compound in different cell types.

-

Conduct further preclinical studies to evaluate its efficacy and safety in relevant disease models.

The experimental protocols and conceptual frameworks provided in this whitepaper offer a foundation for researchers to undertake these critical next steps in the investigation of this compound as a potential phosphodiesterase inhibitor.

References

The Structure-Activity Relationship of Quazodine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazodine (4-ethyl-6,7-dimethoxyquinazoline), a quinazoline derivative, has been investigated for its pharmacological effects, notably as a bronchodilator and cardiovascular agent. This technical guide explores the structure-activity relationship (SAR) of this compound, delving into its core chemical structure, probable mechanism of action through phosphodiesterase (PDE) inhibition, and the influence of its structural features on its biological activity. While comprehensive quantitative SAR data for a series of direct this compound analogs is not extensively available in public literature, this document synthesizes existing data for this compound and related quinazoline derivatives to provide a detailed understanding of its SAR. This guide includes a summary of available quantitative data, detailed experimental protocols from relevant studies, and visualizations of key pathways and workflows to support further research and development.

Introduction to this compound

This compound, also known by its developmental code MJ-1988, is a synthetic compound characterized by a 4-ethyl-6,7-dimethoxyquinazoline core. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. This compound has been primarily studied for its effects on smooth muscle relaxation, leading to its classification as a bronchodilator, and for its impact on the cardiovascular system.

Core Structure and General Synthesis

The foundational structure of this compound is the quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. In this compound, this core is substituted with a 4-ethyl group and 6,7-dimethoxy groups.

The synthesis of quinazoline derivatives can be achieved through various established methods. A common approach involves the reaction of an appropriately substituted 2-aminobenzonitrile with a Grignard reagent or the cyclization of N-acylanthranilamides. The synthesis of this compound specifically would involve precursors that introduce the ethyl group at the 4-position and the methoxy groups at the 6 and 7 positions of the quinazoline core.

Proposed Mechanism of Action: Phosphodiesterase Inhibition

The pharmacological effects of this compound are believed to be mediated through the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating the intracellular levels of these second messengers. By inhibiting PDEs, this compound likely increases intracellular cAMP and/or cGMP concentrations, leading to the activation of downstream signaling pathways.

Signaling Pathway of Bronchodilation

Increased intracellular cAMP in airway smooth muscle cells activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This cascade of events leads to a decrease in intracellular calcium levels and the sequestration of calcium into the sarcoplasmic reticulum, resulting in smooth muscle relaxation and bronchodilation.

Structure-Activity Relationship of this compound

-

The Quinazoline Core: This bicyclic system serves as the fundamental scaffold for interaction with the active site of PDE enzymes.

-

The 6,7-Dimethoxy Groups: These electron-donating groups on the benzene portion of the quinazoline ring are common in many biologically active quinazolines, including the antihypertensive agent prazosin. They are thought to enhance binding affinity and selectivity for specific PDE subtypes.

-

The 4-Ethyl Group: The nature of the substituent at the 4-position of the quinazoline ring is critical for activity and selectivity. The ethyl group in this compound likely contributes to the optimal hydrophobic and steric interactions within the active site of the target PDE(s). Modifications at this position would be a key area for further SAR exploration.

Quantitative Pharmacological Data for this compound

The following tables summarize the available quantitative data from in vivo and in vitro studies on this compound (MJ-1988).

| In Vivo Cardiovascular Effects of this compound in Anesthetized Cats [1] | |

| Dose | Observed Effects |

| 0.25 and 0.5 (mg/kg)/min (10 min infusion) | - Decreased diastolic blood pressure, peripheral vascular resistance, systolic ejection time, and left ventricular end-diastolic pressure.- Markedly increased heart rate, cardiac effort, output, external work, and left ventricular dP/dt.- Increased local myocardial blood flow by 70-540%. |

| 1.0 (mg/kg)/min | - More marked hypotensive effect with significant reduction in systolic pressure.- Less effect on left ventricular dP/dt and cardiac effort.- Slightly reduced calculated external cardiac work. |

| In Vitro Effects of this compound on Isolated Muscle Preparations [2] | |

| Preparation | Observed Effects |

| Rat Hemidiaphragm | - Enhanced maximal twitches and contractural responses to acetylcholine and carbachol. |

| Chick Biventer Cervicis Muscle | - Enhanced maximal twitches and contractural responses to acetylcholine and carbachol.- Enhanced the neuromuscular blocking activity of tubocurarine. |

Experimental Protocols

The following are detailed methodologies from key experiments cited in the literature for this compound and related compounds.

In Vivo Cardiovascular and Hemodynamic Studies in Cats[1]

-

Animal Model: Cats anesthetized with sodium pentobarbitone.

-

Drug Administration: this compound (MJ-1988) was administered via intravenous infusion at doses of 0.25, 0.5, and 1.0 (mg/kg)/min.

-

Hemodynamic Measurements:

-

Blood pressure (systolic and diastolic) was measured.

-

Heart rate was recorded.

-

Left ventricular dP/dt (an index of myocardial contractility) was measured.

-

Cardiac output and peripheral vascular resistance were calculated.

-

Myocardial blood flow was assessed using an implanted heated thermocouple recorder.

-

-

Data Analysis: Changes in hemodynamic parameters were recorded and analyzed to determine the dose-dependent effects of this compound.

In Vitro Muscle Contraction Studies[2]

-

Preparations: Isolated rat hemidiaphragm and chick biventer cervicis muscle.

-

Experimental Setup: The muscle preparations were mounted in an organ bath containing a suitable physiological salt solution, maintained at a constant temperature and aerated.

-

Measurements: Muscle contractions were recorded isometrically using a force transducer.

-

Procedure:

-

The preparations were allowed to equilibrate.

-

Maximal twitches were elicited by electrical stimulation.

-

Contractural responses were induced by the addition of acetylcholine or carbachol.

-

This compound or theophylline was added to the bath at various concentrations to observe their effects on twitch height and agonist-induced contractures.

-

The influence of calcium ion concentration in the bathing solution on the drug's effects was also investigated.

-

General Protocol for In Vitro Phosphodiesterase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against PDE enzymes, which would be applicable for the further characterization of this compound.

-

Materials: Recombinant human PDE enzymes, cyclic nucleotides (cAMP or cGMP), test compound (this compound), and a detection system (e.g., a commercially available PDE-Glo™ assay kit).

-

Procedure:

-

A fixed amount of a specific PDE enzyme is incubated with varying concentrations of the test compound.

-

The enzymatic reaction is initiated by the addition of a specific concentration of cAMP or cGMP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated.

-

The amount of remaining substrate or the product formed is quantified using a suitable detection method (e.g., luminescence, fluorescence, or chromatography).

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its pharmacological effects, including bronchodilation, through the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP. The 4-ethyl and 6,7-dimethoxy substituents on the quinazoline core are likely key determinants of its activity.

To further elucidate the structure-activity relationship of this compound, the following future research is recommended:

-

Synthesis of Analogs: A focused library of this compound analogs should be synthesized, with systematic modifications at the 4- and 6,7-positions of the quinazoline ring.

-

Quantitative SAR Studies: The synthesized analogs should be screened against a panel of PDE subtypes to determine their IC50 values and establish a quantitative SAR.

-

In Vivo Efficacy Studies: Promising analogs with high potency and selectivity should be evaluated in animal models of asthma and other respiratory diseases to assess their in vivo efficacy and therapeutic potential.

By undertaking these studies, a more complete understanding of the SAR of this compound can be achieved, paving the way for the design and development of novel and improved PDE inhibitors for the treatment of respiratory and other diseases.

References

- 1. Cardiovascular pharmacology of this compound (MJ-1988), with particular reference to effects of myocardial blood flow and metabolic heat production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound (MJ 1988) on contractions of the isolated hemidiaphragm of the rat and the biventer cervicis muscle of the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Quazodine's Pharmacological Profile: A Technical Guide

Disclaimer: This technical guide summarizes the currently available foundational research on the pharmacological profile of Quazodine (6,7-dimethoxy-4-ethylquinazoline; MJ-1988). Publicly accessible data on this compound is limited, primarily stemming from studies conducted in the early 1970s. Consequently, this document extensively cites this early research and, where direct data is unavailable, draws inferences from the broader class of quinazoline derivatives. The information presented should be interpreted within this context, and further experimental validation is warranted.

Core Pharmacological Summary

This compound is a quinazoline derivative that has demonstrated significant cardiovascular effects in preclinical studies. The primary mechanism of action is suggested to be the inhibition of phosphodiesterase (PDE), leading to downstream effects on smooth and cardiac muscle.[1][2] Its pharmacological profile is characterized by vasodilation and increased myocardial contractility.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-ethyl-6,7-dimethoxyquinazoline | PubChem |

| Molecular Formula | C₁₂H₁₄N₂O₂ | PubChem |

| Molecular Weight | 218.25 g/mol | PubChem |

| CAS Number | 4015-32-1 | PubChem |

Cardiovascular and Smooth Muscle Pharmacology

The principal in vivo research on this compound was conducted in anesthetized cats, investigating its effects on hemodynamics and myocardial function.

Quantitative In Vivo Cardiovascular Effects in Feline Models

| Parameter | Dose of this compound (intravenous infusion) | Observed Effect |

| Diastolic Blood Pressure | 0.25 and 0.5 (mg/kg)/min for 10 min | Decreased |

| Peripheral Vascular Resistance | 0.25 and 0.5 (mg/kg)/min for 10 min | Decreased |

| Heart Rate | 0.25 and 0.5 (mg/kg)/min for 10 min | Markedly Increased |

| Myocardial Contractility (Left Ventricular dP/dt) | 0.25 and 0.5 (mg/kg)/min for 10 min | Markedly Increased |

| Cardiac Output | 0.25 and 0.5 (mg/kg)/min for 10 min | Markedly Increased |

| Myocardial Blood Flow | All doses tested | Markedly Increased (70-540%) |

| Systolic Blood Pressure | 1.0 (mg/kg)/min | Significantly Reduced |

Data synthesized from Parratt & Winslow, 1971.

In Vitro Smooth Muscle Effects

Studies on isolated smooth muscle preparations revealed that this compound induces relaxation in a variety of tissues. This effect is not mediated by β-adrenoceptor stimulation or α-adrenoceptor blockade.[1][2] The relaxant effect was qualitatively similar to that of theophylline, a known non-selective phosphodiesterase inhibitor, and was up to 18 times more potent.[1][2] This observation strongly supports the hypothesis that phosphodiesterase inhibition is a primary mechanism of action for this compound.[1][2]

Proposed Mechanism of Action: Phosphodiesterase Inhibition

The available evidence strongly suggests that this compound's pharmacological effects are mediated through the inhibition of phosphodiesterase enzymes.

Signaling Pathway

Caption: Proposed signaling pathway of this compound via phosphodiesterase inhibition.

By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). In smooth muscle cells, this cascade results in relaxation and vasodilation. In cardiac muscle, it enhances calcium influx and cycling, leading to increased contractility.

Experimental Protocols

Detailed experimental protocols for the foundational studies on this compound are not fully available in the public domain. The following is a summary based on the published abstracts.

In Vivo Cardiovascular Assessment in Anesthetized Cats

-

Animal Model: Cats anesthetized with sodium pentobarbitone.

-

Drug Administration: Intravenous infusions of this compound at doses of 0.25, 0.5, and 1.0 (mg/kg)/min.

-

Hemodynamic Monitoring:

-

Measurement of diastolic and systolic blood pressure.

-

Calculation of peripheral vascular resistance.

-

Recording of heart rate.

-

Assessment of left ventricular dP/dt as an index of myocardial contractility.

-

Measurement of cardiac output.

-

-

Myocardial Blood Flow: Measured using an implanted myocardial heated thermocouple recorder.

-

Pharmacological Challenge: The effects of this compound were assessed after the administration of the β-adrenoceptor blocking agent alprenolol to investigate the involvement of β-adrenergic pathways.

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Quazodine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and characterization of Quazodine (also known as MJ-1988), a 4-ethyl-6,7-dimethoxyquinazoline. Due to the limited availability of a complete, published synthesis and characterization dataset for this compound, this document combines information on its known precursors and general analytical techniques applicable to quinazoline derivatives.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, starting from the commercially available 4,5-dimethoxy-2-aminobenzoic acid. The general strategy involves the formation of the quinazolinone ring system, followed by chlorination and subsequent nucleophilic substitution to introduce the ethyl group at the 4-position.

Synthetic Scheme

A plausible synthetic route is outlined below. This is a representative method based on the established chemistry of quinazoline synthesis.

Caption: A proposed three-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

-

To a solution of 4,5-dimethoxy-2-aminobenzoic acid (1 equivalent) in absolute ethanol, add formamidine acetate (2 equivalents).

-

Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add a saturated solution of sodium bicarbonate to adjust the pH to 7-8.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

-

Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and carefully quench by pouring it into ice-water.

-

Neutralize with a dilute solution of ammonium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6,7-dimethoxyquinazoline.

Step 3: Synthesis of this compound (4-ethyl-6,7-dimethoxyquinazoline)

-

Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide in THF (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Representative)

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Purity (Typical) | >98% (by HPLC) |

| Overall Yield (Theoretical) | 60-70% |

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following are standard analytical methods that should be employed.

Spectroscopic Methods

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the ethyl group (a quartet and a triplet), and the quinazoline ring proton.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, the ethyl carbons, and the carbons of the quinazoline ring.

Protocol for NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Protocol for Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The NIST Mass Spectrometry Data Center reports the following major peaks for this compound: m/z 203 (Top Peak), 218 (2nd Highest), and 217 (3rd Highest).[1] The peak at m/z 218 corresponds to the molecular ion [M]⁺.

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Protocol for IR Spectroscopy (KBr Pellet):

-

Mix a small amount of finely ground this compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Expected characteristic peaks include C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the quinazoline ring, and C-O stretching of the methoxy groups.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized this compound and for quantitative analysis.

Protocol for HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm or the λmax).

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of a known concentration of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the standards and the sample, and determine the purity by calculating the area percentage of the main peak.

Summary of Characterization Data (Expected)

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to aromatic, methoxy, ethyl, and quinazoline protons. |

| ¹³C NMR | Signals for all 12 unique carbon atoms in the structure. |

| Mass Spec (GC-MS) | Molecular ion peak at m/z 218, with major fragments at m/z 203 and 217.[1] |

| IR Spectroscopy | Characteristic absorptions for C-H (aromatic & aliphatic), C=N, C=C, and C-O bonds. |

| HPLC | A single major peak indicating high purity (>98%). |

Mechanism of Action and Signaling Pathway

This compound has been identified as a phosphodiesterase (PDE) inhibitor.[2][3] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDEs, this compound increases the intracellular levels of cAMP and/or cGMP, leading to downstream effects such as smooth muscle relaxation and vasodilation.[2][3]

Caption: this compound inhibits phosphodiesterase, increasing cAMP/cGMP levels.

References

Application Notes and Protocols for Quazodine in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quazodine (also known as MJ-1988) is a quinazoline derivative identified as a phosphodiesterase (PDE) inhibitor. This class of compounds modulates intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in numerous physiological processes. As a PDE inhibitor, this compound exhibits a range of pharmacological effects, including bronchodilation, anti-inflammatory activity, and cardiovascular effects such as vasodilation and increased myocardial contractility.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound. The methodologies described are based on established principles for evaluating phosphodiesterase inhibitors and their downstream effects.

Data Presentation

The following tables summarize the expected quantitative data from in vitro assays with this compound. Please note that specific experimental values for this compound are not widely available in publicly accessible literature; therefore, these tables serve as templates for data organization.

Table 1: Phosphodiesterase Isoform Selectivity Profile of this compound

| PDE Isoform | IC50 (µM) |

| PDE1 | Data not available |

| PDE2 | Data not available |

| PDE3 | Data not available |

| PDE4 | Data not available |

| PDE5 | Data not available |

| Other isoforms | Data not available |

Table 2: Bronchodilator and Vasodilator Activity of this compound

| Assay | Tissue/Cell Type | Parameter | EC50 (µM) |

| Bronchodilation | Isolated Guinea Pig Trachea | Relaxation | ~1 µM (for similar compounds) |

| Vasodilation | Isolated Rat Aortic Rings | Relaxation | Data not available |

Table 3: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter | IC50 (µM) |

| Cytokine Inhibition | RAW 264.7 Macrophages | TNF-α release | Data not available |

| Cytokine Inhibition | RAW 264.7 Macrophages | IL-6 release | Data not available |

Table 4: Cardiovascular Effects of this compound

| Assay | Cell/Tissue Type | Parameter | EC50 (µM) |

| Myocardial Contractility | Isolated Cardiac Myocytes | Increase in contraction amplitude | Data not available |

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE1-5)

-

cAMP or cGMP substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

3H-cAMP or 3H-cGMP (radiolabeled substrate)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PDE enzyme, and the this compound dilution (or vehicle control).

-

Initiate the reaction by adding the substrate mixture containing both non-radiolabeled and radiolabeled cAMP or cGMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

-

To separate the product (AMP or GMP) from the substrate (cAMP or cGMP), add a resin that specifically binds to the charged product.

-

After incubation and centrifugation, transfer the supernatant containing the unreacted substrate to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Bronchodilator Activity in Isolated Tracheal Rings

Objective: To evaluate the relaxant effect of this compound on pre-contracted airway smooth muscle.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution

-

Carbachol or histamine (contractile agents)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings (2-3 mm in width).

-

Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

-

Induce a sustained contraction with a contractile agent (e.g., 1 µM carbachol or 10 µM histamine).

-

Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at regular intervals.

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

-

Calculate the EC50 value for the relaxant effect of this compound.

Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from activated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a vehicle control group without LPS stimulation.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each concentration of this compound and determine the IC50 values.

Vasodilator Activity in Isolated Aortic Rings

Objective: To determine the vasodilatory effect of this compound on vascular smooth muscle.

Materials:

-

Rat

-

Krebs-Henseleit solution

-

Phenylephrine (contractile agent)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol:

-

Humanely euthanize a rat and dissect the thoracic aorta.

-

Cut the aorta into rings (2-3 mm in width).

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension of 2 g for at least 60 minutes.

-

Induce a sustained contraction with phenylephrine (e.g., 1 µM).

-

Once the contraction is stable, add cumulative concentrations of this compound.

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the phenylephrine-induced contraction.

-

Calculate the EC50 value for the vasodilatory effect of this compound.

Cardiac Myocyte Contractility Assay

Objective: To evaluate the inotropic effect of this compound on isolated cardiac myocytes.

Materials:

-

Adult rat or mouse ventricular myocytes

-

Tyrode's solution

-

This compound

-

IonOptix Myocyte Calcium and Contractility System (or similar)

-

Inverted microscope with a high-speed camera

-

Field stimulation electrodes

Protocol:

-

Isolate ventricular myocytes from a rodent heart using enzymatic digestion.

-

Plate the isolated myocytes in a laminin-coated chamber perfused with Tyrode's solution at 37°C.

-

Pace the myocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.

-

Record baseline contractility parameters (e.g., sarcomere shortening, velocity of shortening and relengthening) using the IonOptix system.

-

Perfuse the cells with increasing concentrations of this compound.

-

Record the changes in contractility parameters at each concentration.

-

Analyze the data to determine the effect of this compound on myocyte contractility and calculate the EC50 value for any observed inotropic effect.

Mandatory Visualizations

Caption: Signaling pathway of this compound as a phosphodiesterase inhibitor.

Caption: Experimental workflow for the isolated tracheal ring assay.

Caption: Experimental workflow for the anti-inflammatory cytokine release assay.

Application Notes and Protocols for Quetiapine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quetiapine, an atypical antipsychotic, in various animal models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways to guide researchers in their study design and execution.

Mechanism of Action

Quetiapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its "atypical" antipsychotic profile, characterized by a lower incidence of extrapyramidal side effects, is thought to be due to its rapid dissociation from D2 receptors.[1] Furthermore, its active metabolite, norquetiapine, exhibits high affinity for and antagonist activity at the norepinephrine transporter (NET), contributing to its antidepressant and anxiolytic effects.[3][4] Quetiapine and norquetiapine also act as partial agonists at 5-HT1A receptors, which is believed to further contribute to their therapeutic effects in mood disorders.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for Quetiapine from various animal model studies.

Table 1: Effective Doses of Quetiapine in Rodent Models

| Animal Model | Species | Behavioral Test | Effective Dose Range (mg/kg) | Administration Route | Reference |

| Schizophrenia (MK-801 induced) | Mouse | Locomotor Activity | 10 | Intraperitoneal | [5] |

| Schizophrenia (PCP induced) | Mouse | Forced Swim Test | 20 - 80 | Oral | [6] |

| Schizophrenia (amphetamine induced) | Mouse | Swimming Normalization | Dose-dependent | Oral | [6] |

| Schizophrenia (isolation rearing) | Rat | Prepulse Inhibition | 2.0 - 5.0 | Not Specified | [7] |

| Schizophrenia (BLA lesion) | Rat | Prepulse Inhibition | 7.5 | Not Specified | [8] |

| Depression (CUMS) | Rat | Sucrose Preference, Forced Swim Test | 10 | Intraperitoneal | [9] |

| Anxiety/Depression | Rat/Mouse | Punished Responding, Forced Swim Test | Not Specified | Not Specified | [3][4] |

| Dependence/Reward | Mouse | Conditioned Place Preference | 120 | Intraperitoneal | [10] |

Table 2: Pharmacokinetic Parameters of Quetiapine in Rats

| Parameter | Value | Administration Route | Reference |

| Tmax (Time to maximum concentration) | 1 - 2 hours | Oral | [4] |

| Mean Terminal Half-life | ~7 hours | Oral | [4] |

| Protein Binding | ~83% | Not Applicable | [4] |

| Absolute Oral Bioavailability (Quetiapine) | 0.63% | Oral | [11] |

| Absolute Oral Bioavailability (Norquetiapine) | 15.6% | Oral | [11] |

Experimental Protocols

Schizophrenia-Like Behavior Model in Mice (MK-801 Induced)

This protocol, adapted from a study by an anonymous author, describes the induction of schizophrenia-like behaviors in mice using MK-801 and subsequent treatment with Quetiapine.[5]

Materials:

-

Male C57BL/6 mice

-

Quetiapine fumarate

-

MK-801 (dizocilpine)

-

Saline solution

-

Standard rodent chow and water

-

Animal cages

-

Locomotor activity chambers

-

Y-maze

-

Prepulse inhibition apparatus

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

Drug Preparation: Dissolve Quetiapine fumarate and MK-801 in saline solution to the desired concentrations.

-

Treatment Groups: Divide mice into four groups: Control (saline), Quetiapine only, MK-801 only, and MK-801 + Quetiapine.

-

Drug Administration:

-

Behavioral Testing:

-

Day 29 (Locomotor Activity): Place individual mice in locomotor activity chambers and record their activity for 60 minutes.[5]

-

Day 30 (Y-Maze Test): Assess spatial working memory by placing mice in a Y-maze and recording arm entries.

-

Day 31 (Prepulse Inhibition Test): Measure sensorimotor gating using a prepulse inhibition apparatus.[5]

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effects of Quetiapine on MK-801-induced behavioral changes.

Forced Swim Test in Rats (Porsolt's Test)

This protocol is a generalized procedure for the forced swim test, a common model to assess antidepressant efficacy.

Materials:

-

Male Wistar rats

-

Quetiapine fumarate

-

Saline solution

-

Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)

-

Water (23-25°C)

-

Towels

-

Video recording equipment (optional)

Procedure:

-

Animal Acclimation and Handling: Handle rats for several days before the test to reduce stress.

-

Drug Preparation: Dissolve Quetiapine fumarate in saline.

-

Pre-test Session (Day 1):

-

Fill the cylinder with water to a depth where the rat cannot touch the bottom (approximately 30 cm).

-

Gently place each rat into the water for 15 minutes.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

-

Test Session (Day 2):

-

Administer Quetiapine or saline via the desired route (e.g., intraperitoneally) 30-60 minutes before the test.

-

Place the rat back into the water-filled cylinder for 5 minutes.

-

Record the duration of immobility during the 5-minute session. Immobility is defined as the state where the rat makes only the movements necessary to keep its head above water.

-

-

Data Analysis: Compare the immobility time between the treatment groups. A significant decrease in immobility time in the Quetiapine group compared to the control group suggests an antidepressant-like effect.

Prepulse Inhibition (PPI) Test in Rodents

This protocol provides a general outline for conducting the PPI test to assess sensorimotor gating.

Materials:

-

Rats or mice

-

Quetiapine fumarate

-

Saline solution

-

Acoustic startle response system with a startle chamber

-

Computer with software to control stimuli and record responses

Procedure:

-

Animal Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the session.

-

Drug Administration: Administer Quetiapine or saline at the appropriate time before testing, depending on the route of administration.

-

Habituation: Place the animal in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).

-

Testing Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) precedes the startling pulse by a specific interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present to measure baseline movement.

-

-

Data Recording: The startle response (amplitude of the animal's flinch) is measured for each trial.

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between treatment groups. An increase in %PPI in the Quetiapine group compared to a deficit model (e.g., MK-801 treated) indicates a restoration of sensorimotor gating.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified signaling pathway of Quetiapine and its active metabolite, Norquetiapine.

Caption: Experimental workflow for the MK-801 induced schizophrenia model in mice.

References

- 1. animal.research.wvu.edu [animal.research.wvu.edu]

- 2. mmpc.org [mmpc.org]

- 3. researchgate.net [researchgate.net]

- 4. psychiatrist.com [psychiatrist.com]

- 5. Quetiapine Attenuates Schizophrenia-Like Behaviors and Demyelination in a MK-801–Induced Mouse Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical antipsychotic effects of quetiapine fumarate in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quetiapine produces a prolonged reversal of the sensorimotor gating-disruptive effects of basolateral amygdala lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression‐Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quetiapine-Induced Place Preference in Mice: Possible Dopaminergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Methodology for Testing Quazodine in Vascular Smooth Muscle Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quazodine (MJ-1988; 6,7-dimethoxy-4-ethyl-quinazoline) is a compound known to elicit relaxation in a variety of vascular and extravascular smooth muscle preparations.[1][2] Its primary mechanism of action is attributed to the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE, this compound leads to an accumulation of these cyclic nucleotides within smooth muscle cells, which in turn activates signaling pathways that promote relaxation and vasodilation.[3][4][5][6] This document provides detailed methodologies for testing the effects of this compound on vascular smooth muscle preparations, specifically focusing on isolated aortic rings. These protocols are designed to be a comprehensive resource for researchers investigating the pharmacological properties of this compound and similar vasoactive compounds.

Mechanism of Action: Signaling Pathway

The vasodilatory effect of this compound is initiated by its inhibition of phosphodiesterase. This leads to an increase in intracellular levels of cAMP and cGMP. Elevated cyclic nucleotide concentrations activate protein kinases (PKA and PKG), which then phosphorylate multiple downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.[4][6]

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

Preparation of Isolated Aortic Rings

This protocol describes the dissection and mounting of rat thoracic aorta for in vitro pharmacology studies.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Physiological Salt Solution (PSS), for composition see Table 1

-

Dissection microscope

-

Forceps and scissors

-

Organ bath system with isometric force transducers

-

95% O₂ / 5% CO₂ gas mixture

Procedure:

-

Euthanize the rat according to approved institutional animal care guidelines.

-

Immediately excise the thoracic aorta and place it in cold (4°C) PSS.

-

Under a dissection microscope, carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-5 mm in width.[7]

-

Mount the aortic rings in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[7][8]

-

Connect one end of the ring to a stationary hook and the other to an isometric force transducer.

-

Apply a passive tension to the tissue and allow it to equilibrate for at least 60 minutes, washing the tissue with fresh PSS every 15-20 minutes.[7][8]

Assessment of Vasodilatory Effects of this compound

This experiment evaluates the ability of this compound to relax pre-contracted aortic rings.

Procedure:

-

After equilibration, induce a submaximal contraction of the aortic rings using a vasoconstrictor such as phenylephrine (PE, e.g., 1 µM) or KCl.[9][10]

-

Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Record the relaxation response at each concentration.

-

Calculate the relaxation as a percentage of the initial pre-contraction.

Investigation of the Role of Endothelium

This protocol determines whether the vasodilatory effect of this compound is dependent on the vascular endothelium.

Procedure:

-

Prepare two sets of aortic rings: one with intact endothelium and one with the endothelium mechanically removed by gently rubbing the intimal surface with a wire.

-

Confirm the absence of endothelium by the lack of relaxation in response to acetylcholine (e.g., 10⁻⁶ M) in phenylephrine-pre-contracted rings.

-

Perform the cumulative concentration-response curve for this compound as described in Protocol 2 in both endothelium-intact and endothelium-denuded rings.[10][11]

-

Compare the dose-response curves to determine if the presence of endothelium is necessary for this compound's effect.

Measurement of Cyclic Nucleotide Levels

This experiment quantifies the effect of this compound on intracellular cAMP and cGMP levels.

Materials:

-

Aortic rings prepared as in Protocol 1

-

This compound

-

Liquid nitrogen

-

Enzyme immunoassay (EIA) kits for cAMP and cGMP

Procedure:

-

Equilibrate aortic rings as described previously.

-

Incubate the rings with a specific concentration of this compound (e.g., a concentration that produces significant relaxation) for a defined period.

-

Rapidly freeze the tissues in liquid nitrogen.

-

Homogenize the frozen tissues and measure the intracellular concentrations of cAMP and cGMP using commercially available EIA kits according to the manufacturer's instructions.[10][11]

-

Compare the cyclic nucleotide levels in this compound-treated tissues to those in untreated control tissues.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing this compound's vasorelaxant effects.

Data Presentation

Table 1: Composition of Physiological Salt Solution (PSS)

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25.0 |

| Glucose | 11.0 |

The solution should be gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

Table 2: Hypothetical Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Aortic Rings

| This compound Concentration (M) | % Relaxation (Endothelium-Intact) | % Relaxation (Endothelium-Denuded) |

| 10⁻⁹ | 5.2 ± 1.1 | 4.8 ± 0.9 |

| 10⁻⁸ | 15.8 ± 2.5 | 14.9 ± 2.2 |

| 10⁻⁷ | 35.4 ± 4.1 | 33.7 ± 3.8 |

| 10⁻⁶ | 60.1 ± 5.3 | 58.9 ± 5.1 |

| 10⁻⁵ | 85.7 ± 3.9 | 84.2 ± 4.0 |

| 10⁻⁴ | 98.2 ± 1.5 | 97.5 ± 1.8 |

Data are presented as Mean ± SEM. This table is for illustrative purposes and actual results may vary.

Table 3: Hypothetical Effect of this compound on Cyclic Nucleotide Levels in Aortic Tissue

| Treatment | cGMP (pmol/mg protein) | cAMP (pmol/mg protein) |

| Control | 0.8 ± 0.2 | 5.5 ± 0.9 |

| This compound (10⁻⁵ M) | 9.5 ± 1.5 | 12.1 ± 2.3 |

*Data are presented as Mean ± SEM. p < 0.05 compared to control. This table is for illustrative purposes.

Logical Relationship Diagram: Endothelium-Dependency Test

Caption: Decision logic for determining endothelium dependency.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the in vitro characterization of this compound's effects on vascular smooth muscle. By following these detailed protocols, researchers can obtain reliable and reproducible data on its vasodilatory properties and underlying mechanisms of action. This information is crucial for the continued investigation of this compound and other phosphodiesterase inhibitors as potential therapeutic agents for cardiovascular diseases.

References

- 1. Actions of this compound (MJ1988) on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of this compound (MJ1988) on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic nucleotides and regulation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Differential effects of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, and tadalafil in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quazodine in Extravascular Smooth Muscle Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Quazodine (formerly known as MJ-1988), a phosphodiesterase (PDE) inhibitor, in the study of extravascular smooth muscle physiology and pharmacology. The following sections detail its mechanism of action, key experimental data, and detailed protocols for its application in in vitro settings.

Introduction

This compound (6,7-dimethoxy-4-ethyl-quinazoline) is a potent smooth muscle relaxant.[1][2] Its primary mechanism of action is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and/or cGMP, which in turn activates signaling cascades that promote smooth muscle relaxation.[1] This property makes this compound a valuable tool for investigating the role of cyclic nucleotides in regulating the tone of various extravascular smooth muscles, including those in the respiratory, gastrointestinal, and urogenital tracts.

Mechanism of Action and Signaling Pathway

This compound exerts its relaxant effect on smooth muscle by inhibiting phosphodiesterase, leading to an increase in intracellular cyclic nucleotides. The generalized signaling pathway is as follows:

Quantitative Data on Extravascular Smooth Muscle Relaxation

This compound has been demonstrated to be a more potent relaxant of extravascular smooth muscle than the non-selective PDE inhibitor, theophylline.[2] The following table summarizes the relative potency of this compound in different isolated tissue preparations.

| Tissue Preparation | Agonist/Condition for Contraction | Relative Potency (this compound vs. Theophylline) | Reference |

| Rabbit Duodenum | Spontaneous Contraction | ~ 18 times more potent | [2] |

| Guinea-pig Ileum | Acetylcholine-induced | ~ 5 times more potent | [2] |

| Guinea-pig Trachea | Histamine-induced | ~ 10 times more potent | [2] |

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on isolated extravascular smooth muscle preparations using an organ bath system.

General Organ Bath Setup and Tissue Preparation

This protocol describes a standard organ bath setup applicable to various smooth muscle tissues.

Materials:

-